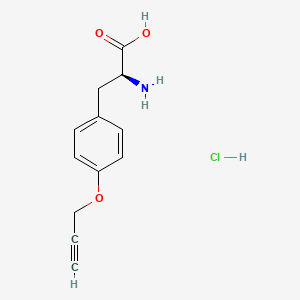![molecular formula C12H20S2 B6360100 Poly[3-(octylthio)thiophene-2,5-diyl] CAS No. 161406-05-9](/img/structure/B6360100.png)
Poly[3-(octylthio)thiophene-2,5-diyl]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Poly[3-(octylthio)thiophene-2,5-diyl], or POTTD, is an important organic semiconductor material that has numerous applications in the fields of organic electronics and optoelectronics. It is an important component of organic photovoltaics and organic field-effect transistors, and has been used in a variety of organic electronic devices, including organic light-emitting diodes (OLEDs), photodetectors, and organic thin-film transistors (OTFTs). POTTD has also been used in a range of other applications, such as organic solar cells, organic photovoltaic cells, and organic light-emitting transistors (OLETs).
Wissenschaftliche Forschungsanwendungen
POTTD has been widely studied for its potential applications in organic electronics and optoelectronics. It has been used to create organic thin-film transistors (OTFTs) and organic light-emitting diodes (Poly[3-(octylthio)thiophene-2,5-diyl]). It has also been used as a hole-transporting material in organic photovoltaic cells and as an electron-transporting material in organic field-effect transistors (OFETs). POTTD has also been used in organic solar cells, organic photodetectors, and organic light-emitting transistors (OLETs).
Wirkmechanismus
The mechanism of action of POTTD is based on its ability to act as an electron-donor material. The electrons in the polymer chain are able to move freely, allowing them to be transferred from one molecule to another. This process is known as charge transfer, and it is the basis for the electronic properties of POTTD.
Biochemical and Physiological Effects
POTTD has been shown to have no significant biochemical or physiological effects. It is non-toxic and non-irritating, and has been deemed safe for use in a variety of applications.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using POTTD in lab experiments are its low cost, low toxicity, and high stability. It is also easy to synthesize and has a wide range of applications. The main limitation of using POTTD is its relatively low conductivity, which can limit its use in some applications.
Zukünftige Richtungen
POTTD has a wide range of potential applications, and there are many future directions for research. These include the development of new materials for organic electronics and optoelectronics, the optimization of existing materials for use in organic devices, the development of new synthesis methods for POTTD, and the exploration of new applications for POTTD. Additionally, research into the mechanism of action of POTTD and its biochemical and physiological effects could provide further insight into its potential applications.
Synthesemethoden
POTTD is synthesized through a radical polymerization reaction, which involves the use of a radical initiator, such as azoisobutyronitrile (AIBN), and a monomer, such as 3-(octylthio)thiophene-2,5-diyl. The radical initiator breaks the double bond of the monomer, forming free radicals, which then react with each other to form the desired polymer chain. This reaction is usually carried out in a solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is typically carried out at room temperature, and the desired polymer chain is formed in a few hours.
Eigenschaften
IUPAC Name |
3-octylsulfanylthiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20S2/c1-2-3-4-5-6-7-9-14-12-8-10-13-11-12/h8,10-11H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBMDDCNOXVMRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Octylsulfanylthiophene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane](/img/structure/B6360091.png)
![Calix[6]hydroquinone](/img/structure/B6360106.png)

